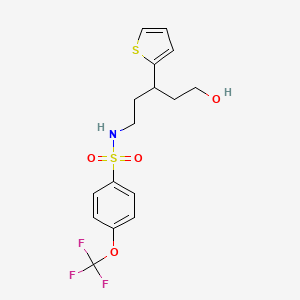

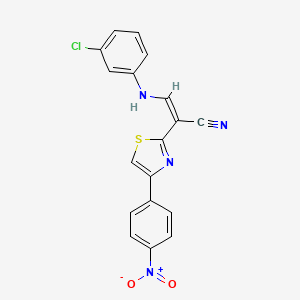

ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula for the related compound “4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide” is C16H17ClN2O4S with a molecular weight of 368.84 .

Physical And Chemical Properties Analysis

The related compound “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide” has a melting point of 209-214 °C .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthetic Methodologies and Derivatives : Ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate is a compound that has been synthesized through various chemical transformations, indicating its versatility in organic synthesis. For instance, studies have shown methods for synthesizing indole derivatives, which are structurally related to this compound, demonstrating the adaptability and utility of these molecules in synthetic chemistry (Beccalli, Marchesini, & Pilati, 1994). Additionally, research on the synthesis and transformations of similar ethyl indole-carboxylates showcases the potential for creating a variety of biologically active molecules through chemical modifications (Cucek & Verček, 2008).

Biological and Pharmacological Potential

Neuroleptic Agents and Binding Affinity Studies : Research into compounds structurally similar to ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate has indicated potential neuroleptic properties. For example, studies on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, which share a related chemical motif, have revealed significant antidopaminergic activity, suggesting potential applications in treating disorders like schizophrenia (de Paulis et al., 1986).

Antiviral Activities : A study on ethyl 5-hydroxyindole-3-carboxylates, which are structurally related to the compound of interest, has demonstrated significant anti-hepatitis B virus (HBV) activities. This suggests that with specific modifications, derivatives of ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate might be explored for their antiviral properties (Zhao, Zhao, Chai, & Gong, 2006).

Mechanistic Insights and Molecular Interactions

- Molecular Interactions and Reactions : Detailed mechanistic studies on reactions involving similar compounds have provided insights into the reactivity and potential applications of ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate in synthetic and medicinal chemistry. For instance, the exploration of Meisenheimer rearrangement in azetopyridoindoles indicates complex reaction pathways that could be applicable to the synthesis and functionalization of indole derivatives (Kurihara et al., 1991).

Mécanisme D'action

Target of Action

A structurally similar compound, 5-chloro-2-methoxy-n-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is a well-known antidiabetic drug that works by stimulating the release of insulin from the pancreas .

Mode of Action

If it shares a similar mechanism with glyburide, it may interact with atp-sensitive potassium channels in pancreatic beta cells, leading to depolarization and insulin release .

Biochemical Pathways

If it acts similarly to glyburide, it may affect the insulin signaling pathway .

Pharmacokinetics

Glyburide, a related compound, is known to be 50% excreted in the urine and 50% in the feces .

Result of Action

If it acts similarly to glyburide, it may lead to increased insulin release and decreased blood glucose levels .

Safety and Hazards

Propriétés

IUPAC Name |

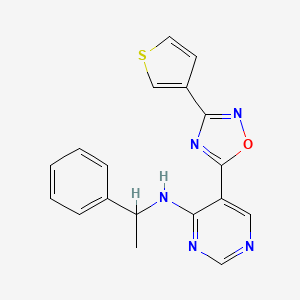

ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-26-19(24)17-16(12-6-4-5-7-14(12)21-17)22-18(23)13-10-11(20)8-9-15(13)25-2/h4-10,21H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAIJCOIHLDUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)

![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)